methyl azepan-1-yl(phenyl)acetate
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Overview
Description
methyl azepan-1-yl(phenyl)acetate is an organic compound that belongs to the class of esters It features a phenyl group attached to a methyl ester, with an azepane ring (a seven-membered nitrogen-containing ring) as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl azepan-1-yl(phenyl)acetate typically involves the esterification of 2-(azepan-1-YL)-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the acid and methanol are continuously fed, and the ester is continuously removed. This method enhances the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
methyl azepan-1-yl(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: 2-(azepan-1-YL)-2-phenylacetic acid.
Reduction: 2-(azepan-1-YL)-2-phenylethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl azepan-1-yl(phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl azepan-1-yl(phenyl)acetate involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(azepan-1-yl)ethyl methacrylate
- 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
Uniqueness
methyl azepan-1-yl(phenyl)acetate is unique due to the presence of both the azepane ring and the phenyl group, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications, distinguishing it from other similar esters.
Properties
CAS No. |
5460-80-0 |
---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
methyl 2-(azepan-1-yl)-2-phenylacetate |
InChI |
InChI=1S/C15H21NO2/c1-18-15(17)14(13-9-5-4-6-10-13)16-11-7-2-3-8-12-16/h4-6,9-10,14H,2-3,7-8,11-12H2,1H3 |
InChI Key |
GMVWLPCRWKVKHO-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCCCCC2 |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCCCCC2 |
Origin of Product |
United States |
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